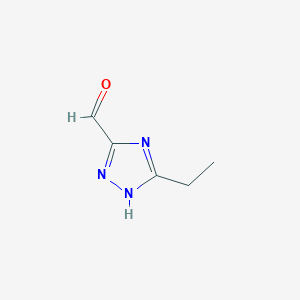

5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1H-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-4-6-5(3-9)8-7-4/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKAAHZMBZIOFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Conventional Synthetic Routes to 1,2,4-Triazole-3-carbaldehydes

The synthesis of the 1,2,4-triazole (B32235) core, particularly with a carbaldehyde substituent, has been achieved through several established methods. These conventional routes often involve either building the triazole ring from acyclic precursors or modifying an existing triazole structure.

Precursor-Based Cyclization Reactions

A primary strategy for forming the 1,2,4-triazole ring involves the cyclization of open-chain precursors. Carboxylic acid hydrazides and thiosemicarbazides are common starting materials for these reactions. researchgate.netresearchgate.net The general principle involves the condensation of these precursors, often with a one-carbon unit source, to form the five-membered heterocyclic ring.

For instance, the reaction of a carboxylic acid hydrazide with an appropriate reagent can lead to the formation of an N-acylamidrazone, which can then undergo cyclodehydration to yield the 1,2,4-triazole ring. acs.org Similarly, thiosemicarbazides can be cyclized to form 1,2,4-triazole-3-thiones, which can then be further functionalized. dergipark.org.trnih.govmdpi.com The cyclization of thiosemicarbazide (B42300) derivatives is a well-established method for preparing 1,2,4-triazoles. researchgate.net The reaction of thiosemicarbazide with compounds containing carbonyl or imine groups provides an effective route to biologically active triazoles. researchgate.net

The table below illustrates the general scheme for the synthesis of 1,2,4-triazoles from these common precursors.

| Precursor | Reagent/Condition | Intermediate | Product |

| Carboxylic Acid Hydrazide | Varies (e.g., with orthoesters) | N-acylamidrazone | 1,2,4-Triazole |

| Thiosemicarbazide | Basic or Acidic Conditions | - | 1,2,4-Triazole-3-thione |

This foundational approach, while reliable, can sometimes be limited by harsh reaction conditions and the availability of specific precursors.

Functional Group Transformations to Yield the Carbaldehyde Moiety

An alternative to constructing the aldehyde-substituted triazole directly is to introduce the carbaldehyde group onto a pre-formed 1,2,4-triazole ring. This involves standard functional group interconversions. A common precursor for the aldehyde is a hydroxymethyl group, which can be oxidized using a variety of reagents. Another approach is the reduction of a carboxylic acid or its ester derivative to the corresponding aldehyde.

These transformations are standard in organic synthesis and offer flexibility in the synthetic design, allowing for the late-stage introduction of the reactive aldehyde functionality.

Modern and Efficient Synthetic Approaches

In recent years, the drive for more sustainable and efficient chemical processes has led to the development of new synthetic methodologies. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions. rsc.orgnih.gov

Microwave-Assisted Synthesis Protocols in Triazole Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in heterocyclic chemistry. rsc.orgnih.govpnrjournal.comscipublications.com The use of microwave irradiation can dramatically accelerate reaction rates, often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating methods. nih.gov For the synthesis of 1,2,4-triazoles, microwave-assisted methods have been successfully applied to cyclization reactions, providing rapid access to the triazole core. nih.govrjptonline.org This technique is particularly beneficial for reactions that are sluggish under traditional heating. nih.gov The efficiency of microwave-assisted synthesis is highlighted by significant reductions in reaction times, for example, from 27 hours with conventional heating to just 30 minutes under microwave irradiation for certain 1,2,4-triazole derivatives. nih.gov

A comparative analysis of conventional versus microwave-assisted synthesis for a generic 1,2,4-triazole formation is presented below.

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Hours to Days | Moderate to Good | Often high temperatures |

| Microwave Irradiation | Minutes to Hours | Good to Excellent | Controlled temperature and pressure |

Catalytic Methodologies for Triazole Ring Formation with Aldehyde Functionality

The use of catalysts, particularly transition metals, has revolutionized the synthesis of heterocyclic compounds. Catalytic methods can offer high efficiency, selectivity, and functional group tolerance. isres.orgfrontiersin.org For the synthesis of 1,2,4-triazoles, various catalytic systems have been developed. For example, copper-catalyzed reactions have been employed for the formation of 1,2,4-triazole derivatives from amidines. isres.orgorganic-chemistry.org These catalytic approaches can facilitate the construction of the triazole ring under milder conditions than many traditional methods. isres.orgnih.gov

Catalyst-controlled regioselective synthesis allows for the targeted formation of specific isomers. For instance, Ag(I) catalysis has been used to selectively produce 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis can yield 1,5-disubstituted isomers. frontiersin.orgorganic-chemistry.org

Regioselectivity and Yield Optimization in 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde Synthesis

A key challenge in the synthesis of substituted triazoles is controlling the regioselectivity. The formation of the desired isomer, in this case, the 5-ethyl-3-carbaldehyde substituted 1,2,4-triazole, over other possible isomers is crucial. The choice of starting materials and reaction conditions plays a significant role in determining the regiochemical outcome of the cyclization reaction. researchgate.net

Optimizing the reaction yield is another critical aspect of synthetic design. This involves a systematic investigation of various reaction parameters, including:

Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants.

Temperature: Both conventional heating and microwave irradiation temperatures need to be optimized for maximum conversion and minimal side product formation.

Catalyst: For catalytic reactions, the choice of metal and ligand can have a profound impact on both yield and selectivity.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving the highest yield without significant product degradation.

By carefully controlling these parameters, chemists can maximize the production of the target compound, this compound, making the synthesis more efficient and cost-effective.

Reactivity Profile and Derivatization Strategies of 5 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Chemical Transformations at the Carbaldehyde Group

The aldehyde group at the C3 position of the triazole ring is a key site for synthetic modification. Its electrophilic carbon atom is susceptible to attack by various nucleophiles, and it can readily participate in condensation, oxidation, and reduction reactions.

The carbaldehyde moiety of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde is expected to undergo typical nucleophilic addition reactions characteristic of aldehydes. The electron-withdrawing nature of the adjacent triazole ring enhances the electrophilicity of the carbonyl carbon, facilitating attack by nucleophiles.

Common nucleophilic addition reactions include:

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) to the carbonyl group would yield secondary alcohols after an aqueous workup.

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid leads to the formation of a cyanohydrin, a valuable intermediate for the synthesis of α-hydroxy acids and α-amino acids.

Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction, using a phosphorus ylide (a Wittig reagent). This allows for the introduction of a variety of substituted vinyl groups at the C3 position.

The photochemical reaction of certain triplet intermediates with diazoalkanes can lead to the formation of azomethine ylides, which subsequently undergo cycloaddition with nitriles to form 1,2,4-triazole (B32235) derivatives nih.gov. This highlights a potential, albeit more complex, pathway for modifying the aldehyde or its precursors.

Condensation reactions represent one of the most widely explored derivatization strategies for aldehydes. This compound readily reacts with primary amines and related compounds to form imines, commonly known as Schiff bases. nih.gov These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. mdpi.com

The formation of Schiff bases from 4-amino-1,2,4-triazole derivatives and various aldehydes is a well-established synthetic route. dergipark.org.trnih.gov For instance, 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiones react with aliphatic and aromatic aldehydes to yield the corresponding Schiff bases. nih.gov Similarly, the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols results in the formation of intermediate Schiff bases that can undergo further cyclization. researchgate.net

| Reactant | Product Type | General Conditions |

|---|---|---|

| Primary Amines (R-NH₂) | Schiff Base (Imine) | Acid or base catalysis, often with removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Mildly acidic conditions |

| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone | Mildly acidic conditions |

| Hydroxylamine (HONH₂) | Oxime | Controlled pH |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | Mildly acidic conditions |

These condensation reactions are crucial for synthesizing a wide array of heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net

The aldehyde group of this compound can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two fundamental pathways for further derivatization.

Oxidation: The aldehyde can be oxidized to the corresponding 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid. This transformation is a key step in the synthesis of compounds like Ribavirin, an antiviral drug, which is an analogue of 1,2,4-triazole-3-carboxamide. mdpi.com Common oxidizing agents for this purpose include:

Potassium permanganate (KMnO₄)

Chromium-based reagents (e.g., Jones reagent)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a mild oxidation pathway.

Hydrogen peroxide

The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, and acid chlorides. researchgate.netuniv.kiev.ua

Reduction: Reduction of the aldehyde group yields 5-ethyl-4H-1,2,4-triazole-3-methanol. This transformation can be achieved using a variety of reducing agents, such as:

Sodium borohydride (NaBH₄)

Lithium aluminum hydride (LiAlH₄)

Catalytic hydrogenation (e.g., H₂/Pd-C)

The resulting primary alcohol can undergo further reactions typical of alcohols, such as esterification, etherification, and conversion to alkyl halides.

Reactivity of the 1,2,4-Triazole Nitrogen Atoms

The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons. However, their reactivity differs based on their position within the heterocyclic system. The N1 and N2 atoms are pyrrole-like, while the N4 atom is pyridine-like. These nitrogen atoms are sites for electrophilic attack, most notably in alkylation and acylation reactions.

The alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4-alkylated isomers, with the N1-isomer often being the predominant product. researchgate.net The regioselectivity of these reactions is influenced by the nature of the alkylating agent, the base used, the solvent, and the substituents on the triazole ring. For instance, alkylation of 1,2,4-triazole-3-carboxamides can occur at any of the ring nitrogens, leading to the formation of three possible regioisomers. mdpi.com

Acylation reactions, for example with acetyl chloride or acetic anhydride, also target the ring nitrogen atoms. nih.gov Monoacetylation of 5-amino-1H- ijsr.netresearchgate.netfrontiersin.orgtriazole can be non-regioselective, furnishing a mixture of isomers, while diacetylation can also occur. nih.gov The specific conditions can be tuned to achieve selective mono- or di-acylation.

| Reaction Type | Reagent | Potential Products | Key Factors |

|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X), Sulfates (R₂SO₄) | N1, N2, and N4-alkylated isomers | Base, solvent, temperature, nature of R and X |

| N-Acylation | Acyl halides (RCOCl), Anhydrides ((RCO)₂O) | N1, N2, and N4-acylated isomers | Stoichiometry, solvent, catalyst |

Tautomerism is a significant feature of the 1,2,4-triazole ring system. ijsr.net Unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form generally being more stable. researchgate.net

For a 3,5-disubstituted triazole like this compound, the situation is more complex. The proton on the N4 nitrogen can potentially migrate to the N1 or N2 positions, leading to an equilibrium between three tautomers:

4H-1,2,4-triazole (the parent compound)

1H-1,2,4-triazole

2H-1,2,4-triazole

The relative stability and population of these tautomers depend on various factors, including the electronic nature of the substituents at the C3 and C5 positions, the solvent, temperature, and the physical state (solid or solution). ijsr.netresearchgate.net The existence of these tautomeric forms is crucial as it can influence the regiochemical outcome of reactions like N-alkylation and N-acylation, since the reacting species may be a mixture of tautomers, each with its own reactivity profile. researchgate.net

Reactivity at the C-5 Ethyl Substituent and C-3 Triazole Carbon

The derivatization of this compound can be approached by targeting the reactivity of the substituents at the C-3 and C-5 positions of the triazole ring.

Reactivity of the C-5 Ethyl Substituent:

The ethyl group at the C-5 position is generally less reactive than the aldehyde group. However, its reactivity is enhanced at the α-carbon (the carbon atom attached to the triazole ring) due to the ability of the aromatic ring to stabilize radical intermediates. This allows for selective derivatization through free-radical reactions. For instance, free-radical bromination, typically initiated by light (hν) or a radical initiator, can selectively introduce a bromine atom at the α-position of the ethyl group. pearson.comnih.govyoutube.com This transformation would yield 5-(1-bromoethyl)-4H-1,2,4-triazole-3-carbaldehyde, a versatile intermediate for further nucleophilic substitution reactions.

Reactivity at the C-3 Triazole Carbon:

The reactivity at the C-3 position is overwhelmingly dominated by the carbaldehyde group. The carbon atoms of the 1,2,4-triazole ring are inherently electron-deficient, or π-deficient, making them susceptible to nucleophilic attack under certain conditions. nih.gov However, the aldehyde's electrophilic carbonyl carbon is a much more accessible and reactive site for a wide range of nucleophilic addition and condensation reactions. This functional group serves as a primary handle for constructing more complex molecular architectures.

Key derivatization strategies at the C-3 aldehyde include:

Schiff Base Formation: The aldehyde readily undergoes condensation with primary amines to form imines, commonly known as Schiff bases. benthamscience.comnih.govmdpi.com This reaction is typically catalyzed by a small amount of acid. The resulting imine can be a stable final product or an intermediate for further reactions, such as reduction to a secondary amine.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with compounds containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate) in the presence of a weak base like piperidine or triethylamine. wikipedia.orgresearchgate.netnih.gov The reaction yields an α,β-unsaturated product, which is a valuable building block in organic synthesis.

Wittig Reaction: The aldehyde can be converted into an alkene through the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This involves reacting the aldehyde with a phosphonium ylide (Wittig reagent), allowing for the introduction of a carbon-carbon double bond with control over its stereochemistry depending on the nature of the ylide used.

The following table summarizes these derivatization strategies:

| Reaction Site | Reaction Type | Reagents | Product Type |

| C-5 Ethyl Group (α-carbon) | Free-Radical Halogenation | N-Bromosuccinimide (NBS), Light (hν) or Initiator | 5-(1-Bromoethyl)-1,2,4-triazole derivative |

| C-3 Carbaldehyde | Schiff Base Formation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| C-3 Carbaldehyde | Knoevenagel Condensation | Active Methylene Compound (e.g., CH₂(CN)₂) | α,β-Unsaturated derivative |

| C-3 Carbaldehyde | Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene |

Multi-component Reactions Utilizing this compound as a Core Building Block

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in an atom- and step-economical fashion. windows.netnih.gov The aldehyde functionality of this compound makes it an ideal component for a variety of well-known MCRs, allowing it to serve as a core scaffold for the rapid generation of diverse chemical libraries. acs.orgnih.gov

One of the most prominent MCRs for which this aldehyde is suited is the Ugi four-component reaction (U-4CR) . The U-4CR involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. sciepub.comwikipedia.orgorganic-chemistry.org In this reaction, this compound would serve as the aldehyde component. The reaction proceeds through the initial formation of an imine between the aldehyde and the amine, which is then attacked by the isocyanide and the carboxylate anion, ultimately yielding a complex α-acylamino carboxamide derivative after a Mumm rearrangement. wikipedia.org

By systematically varying the other three components (amine, carboxylic acid, and isocyanide), a large library of structurally diverse compounds can be synthesized, each bearing the 5-ethyl-1,2,4-triazole moiety. This approach is highly valuable in medicinal chemistry for the discovery of new biologically active molecules. rsc.org

The following table illustrates the role of this compound in a representative Ugi reaction.

| Reaction Type | Component 1 (Aldehyde) | Component 2 (Amine) | Component 3 (Carboxylic Acid) | Component 4 (Isocyanide) | Product Scaffold |

| Ugi 4-Component Reaction | This compound | R¹-NH₂ | R²-COOH | R³-NC | α-Acylamino carboxamide containing the 5-ethyl-1,2,4-triazole core |

Other MCRs where this heterocyclic aldehyde could be employed include the Passerini reaction (aldehyde, carboxylic acid, isocyanide) and the Biginelli reaction (aldehyde, β-ketoester, urea/thiourea) or variations thereof, further expanding its utility as a versatile building block in diversity-oriented synthesis. organic-chemistry.orgrsc.org

Computational and Theoretical Investigations on 5 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict geometric and electronic properties. For 1,2,4-triazole (B32235) derivatives, DFT calculations are instrumental in determining stable conformations and understanding their electronic nature. biointerfaceresearch.comresearchgate.net

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1,2,4-triazole, this process involves calculating bond lengths, bond angles, and dihedral angles that define the molecular structure. materialsciencejournal.org

For instance, DFT studies on similar triazole compounds, such as 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, have been performed to determine these parameters. researchgate.net The optimized geometry provides crucial information on the spatial orientation of the ethyl and carbaldehyde groups relative to the triazole ring. materialsciencejournal.org While specific optimized parameters for 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde are not detailed in the available literature, the table below shows representative calculated bond lengths for a related triazole molecule to illustrate the type of data obtained from such an analysis. researchgate.net

Table 1: Representative Calculated Bond Lengths from DFT Analysis of a Substituted 1,2,4-Triazole Derivative (Note: Data is for 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol and serves as an example of DFT output.)

| Bond | Calculated Bond Length (Å) |

| S–H | 1.348 |

| N–H | 1.008 |

| C=S | 1.764 |

| C-N (ring) | 1.359 |

| C-H (pyridine) | 1.082–1.086 |

Data sourced from a study on 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol. researchgate.net

DFT calculations are also employed to simulate spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are common. researchgate.net For example, the ¹H and ¹³C NMR spectra of various 1,2,4-triazole derivatives have been successfully characterized and assigned using computational methods. urfu.rudoaj.org The simulated spectra for this compound would help in assigning the vibrational modes of the functional groups (C=O, C-N, C-H) and the chemical shifts for the protons and carbons in the ethyl group, the aldehyde, and the triazole ring. researchgate.netijbr.com.pk

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. materialsciencejournal.orgresearchgate.net

Quantum chemical descriptors derived from HOMO and LUMO energies, such as global hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω), can be calculated to quantify the reactivity of 1,2,4-triazole derivatives. researchgate.netnih.gov A small energy gap generally implies higher reactivity. researchgate.net These parameters are calculated for various substituted triazoles to predict their chemical behavior. researchgate.net

Table 2: Example of Calculated Reactivity Descriptors for a Triazole Derivative (Note: This table contains representative data to illustrate the output of FMO analysis.)

| Parameter | Symbol | Formula | Typical Value Range |

| HOMO Energy | E_HOMO | - | -6 to -10 eV |

| LUMO Energy | E_LUMO | - | -1 to -3 eV |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 4 to 7 eV |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | 3 to 5 eV |

| Global Hardness | η | (E_LUMO - E_HOMO)/2 | 2 to 3.5 eV |

| Global Softness | σ | 1/η | 0.28 to 0.5 eV⁻¹ |

| Electrophilicity Index | ω | χ² / (2η) | 1.5 to 3 eV |

The values are illustrative and based on general findings for triazole derivatives. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a 3D map that shows the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For 1,2,3-triazole derivatives, MEP analysis has shown that the most electronegative potential is often located on the nitrogen atoms of the triazole ring and any oxygen atoms in substituent groups (like the carbonyl group in a carbaldehyde). researchgate.net This suggests that in this compound, the nitrogen atoms of the triazole ring and the oxygen atom of the aldehyde group would be the primary sites for electrophilic interactions.

In Silico Modeling for Ligand-Receptor Interactions (general applications for triazoles)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein). biointerfaceresearch.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action. researchgate.net

The 1,2,4-triazole scaffold is a common feature in many pharmacologically active compounds. doaj.orgresearchgate.net In silico studies on various 1,2,4-triazole derivatives have been conducted to investigate their interactions with biological targets. biointerfaceresearch.com For example, molecular docking simulations have been used to assess the potential of triazole derivatives as inhibitors of enzymes like the main protease (MPro) of coronaviruses or the epidermal growth factor receptor (EGFR) in cancer. biointerfaceresearch.comnih.govtandfonline.com These studies analyze the binding energy and specific interactions (like hydrogen bonds) between the triazole ligand and the amino acid residues in the receptor's active site. nih.govtandfonline.com Such modeling could be applied to this compound to explore its potential interactions with various biological receptors and guide the design of new therapeutic agents. nih.govimist.ma

Coordination Chemistry of 5 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde Derivatives

Design Principles for Metal-Binding Ligands Derived from 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde

The design of metal-binding ligands from this compound is centered on the strategic modification of the carbaldehyde functional group. This aldehyde is a key synthetic handle for introducing additional donor atoms, thereby creating multidentate ligands with tailored coordination properties. The 1,2,4-triazole (B32235) ring itself provides nitrogen atoms that can act as coordination sites. nih.gov

Key design principles include:

Schiff Base Condensation: The most common strategy involves the condensation of the carbaldehyde group with primary amines to form Schiff bases (imines). This reaction introduces an azomethine nitrogen atom (C=N), which is an excellent donor for metal ions. researchgate.net

Introduction of Diverse Donor Atoms: By carefully selecting the primary amine reactant, various donor atoms can be incorporated into the ligand structure. For instance, reacting the carbaldehyde with thiosemicarbazide (B42300) introduces a soft sulfur donor atom, while using aminophenols or amino acids introduces hard oxygen donors. This allows for the creation of ligands with specific donor sets like N,N, N,S, or N,O to target different metal ions based on Hard and Soft Acid-Base (HSAB) theory.

Chelate Ring Formation: The derivatization is designed to position the new donor atoms in such a way that they can form stable five- or six-membered chelate rings with a metal center. For example, a Schiff base derived from 2-aminophenol can form a stable six-membered ring by coordinating through the phenolic oxygen and the azomethine nitrogen. Ligands that form stable five-membered rings are also common. ginekologiaipoloznictwo.comnih.gov

Tuning Steric and Electronic Properties: The ethyl group at the 5-position of the triazole ring provides a degree of steric bulk that can influence the geometry of the final metal complex. The electronic properties of the ligand can be fine-tuned by introducing electron-donating or electron-withdrawing groups on the amine component of the Schiff base, which in turn affects the stability and reactivity of the metal complex.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with ligands derived from this compound typically follows a two-step process. First, the Schiff base ligand is synthesized, and then it is reacted with a suitable metal salt.

Synthesis: The general procedure involves the condensation of this compound with a selected primary amine, often under reflux in a solvent like ethanol with a few drops of acid catalyst. ejtas.com The resulting Schiff base ligand is then isolated and purified. In the second step, an ethanolic or methanolic solution of the ligand is mixed with a solution of a transition metal salt (e.g., chlorides, acetates, or nitrates of Co(II), Ni(II), Cu(II), Zn(II), etc.) in a specific molar ratio, commonly 1:1 or 2:1 (ligand:metal). ginekologiaipoloznictwo.comnih.govekb.eg The reaction mixture is often refluxed for several hours, during which the colored metal complex precipitates. ginekologiaipoloznictwo.com The solid product is then filtered, washed, and dried. nih.gov

Characterization: A variety of spectroscopic and analytical techniques are employed to confirm the structure and properties of the newly synthesized complexes. ejtas.comekb.eg

| Technique | Purpose and Information Obtained |

| FT-IR Spectroscopy | Confirms coordination by comparing the spectra of the free ligand and the metal complex. Shifts in the vibrational frequencies of key functional groups, such as the azomethine (C=N) and thiol (S-H) or phenolic (O-H) groups, indicate their involvement in bonding to the metal ion. researchgate.netnih.gov |

| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the ligand's structure. Changes in the chemical shifts of protons and carbons near the coordination sites upon complexation provide evidence of metal-ligand bond formation. ginekologiaipoloznictwo.comnih.gov The disappearance of a proton signal (e.g., from an -SH or -OH group) can confirm deprotonation upon coordination. ginekologiaipoloznictwo.com |

| UV-Vis Spectroscopy | Gives insights into the electronic transitions within the complex and helps in proposing the geometry of the complex (e.g., octahedral, tetrahedral). ekb.eg |

| Elemental Analysis (C,H,N,S) | Determines the empirical formula of the complex, which helps in confirming its stoichiometry. ekb.eg |

| Magnetic Susceptibility | Measures the magnetic moment of the complex to determine the number of unpaired electrons on the metal center, which aids in elucidating the geometry and electronic structure of the complex. ekb.eg |

| Molar Conductance | Measures the conductivity of the complex in solution to determine whether the ligands are ionic or neutral. ekb.eg |

Elucidation of Coordination Modes and Geometry (e.g., N,S-bidentate, N,N-bidentate)

The versatility of Schiff base ligands derived from this compound allows for several possible coordination modes, leading to various geometries in the resulting metal complexes. The specific mode of coordination is determined by the donor atoms present in the ligand and the preference of the metal ion.

Common Coordination Modes:

N,S-bidentate: Ligands prepared from thiosemicarbazide or other thiol-containing amines typically coordinate in a bidentate fashion through the azomethine nitrogen and the deprotonated thiol sulfur atom. researchgate.netnih.gov This coordination forms a stable five-membered chelate ring.

N,N-bidentate: If the carbaldehyde is reacted with an amine containing another nitrogen donor, such as ethylenediamine, an N,N-bidentate ligand is formed. Coordination occurs through the azomethine nitrogen and the terminal amino nitrogen.

Tridentate Modes: More complex amines can lead to tridentate ligands. For example, a Schiff base formed with 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol could potentially coordinate in a tridentate O,N,S manner through the phenolic oxygen, azomethine nitrogen, and thiol sulfur. nih.gov

Resulting Geometries: The coordination number and the nature of the ligand and metal ion dictate the final geometry of the complex. Based on studies of similar 1,2,4-triazole-based complexes, the following geometries are commonly observed:

Octahedral: Often formed with metal ions like Co(II) and Fe(III) when two tridentate ligands or a combination of bidentate ligands and solvent molecules coordinate to the metal center. researchgate.netejtas.com

Tetrahedral: Common for d¹⁰ metal ions like Zn(II) and Cd(II) with bidentate ligands. nih.govekb.eg

Square Planar: Frequently observed for d⁸ metal ions such as Ni(II), Pd(II), and Cu(II). nih.govekb.eg

| Ligand Type (Derivative of...) | Potential Donor Atoms | Common Coordination Mode | Typical Geometry |

| Thiosemicarbazide | Azomethine N, Thiol S | N,S-bidentate | Tetrahedral, Square Planar |

| 2-Aminophenol | Azomethine N, Phenolic O | N,O-bidentate | Square Planar, Octahedral |

| Ethylenediamine | Azomethine N, Amino N | N,N-bidentate | Octahedral |

| 4-Amino-3-mercapto-1,2,4-triazole | Azomethine N, Thiol S, Triazole N | N,S-bidentate or Tridentate | Octahedral |

Applications of Metal Complexes in Catalysis and Supramolecular Chemistry

While research specifically targeting complexes of this compound derivatives is nascent, the broader class of triazole-based metal complexes has shown significant promise in catalysis and supramolecular chemistry.

Catalysis: Triazole-containing ligands are valuable in homogeneous catalysis. nih.gov Metal complexes derived from 1,2,3-triazoles have been successfully used in various catalytic transformations. nih.gov Palladium and copper complexes with triazole ligands have been investigated for C-H bond functionalization and cross-coupling reactions, which are fundamental processes in modern organic synthesis. semanticscholar.org The tunability of the ligand's electronic and steric properties allows for the optimization of catalyst performance, including activity and selectivity. nih.gov

Supramolecular Chemistry: The structural features of 1,2,4-triazole derivatives make them excellent building blocks for supramolecular assemblies. The triazole ring contains both hydrogen bond donors (N-H) and acceptors (N), facilitating the formation of extended networks through intermolecular hydrogen bonding. nih.gov Furthermore, the planar nature of the triazole ring can lead to π-π stacking interactions, which further stabilize the supramolecular architecture. nih.gov By coordinating these ligands to metal centers, which act as nodes, well-defined one-, two-, or three-dimensional coordination polymers can be constructed. These materials are of interest for their potential applications in gas storage, separation, and sensing.

Advanced Applications and Future Research Directions in 5 Ethyl 4h 1,2,4 Triazole 3 Carbaldehyde Chemistry

Role as a Versatile Intermediate in Complex Heterocyclic Synthesis

The chemical architecture of 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde positions it as a highly effective building block for the synthesis of diverse and complex heterocyclic systems. The aldehyde group (-CHO) serves as the primary reactive center, enabling a multitude of chemical transformations. Its reactivity is pivotal for constructing fused and substituted heterocyclic frameworks.

One of the most fundamental reactions involving the carbaldehyde group is its condensation with primary amines to form Schiff bases (azomethines). mdpi.comnih.gov These Schiff bases are not merely final products but are themselves versatile intermediates. For instance, they can undergo cycloaddition reactions to yield larger heterocyclic rings such as 1,3-oxazepines. researchgate.net The general reaction pathway allows for the introduction of a wide variety of substituents, depending on the choice of the primary amine, leading to a large library of derivative compounds.

Furthermore, the aldehyde functionality can participate in multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. mdpi.com The use of triazole carbaldehydes as a component in MCRs can lead to the rapid assembly of complex molecules with potential biological activities. For example, reactions involving pyrazole (B372694) carbaldehydes, semicarbazide, and alcohols have been shown to produce novel 3-pyrazolyl-4H-1,2,4-triazole derivatives in high yields. mdpi.com This highlights the potential of this compound to serve as a key component in similar green chemistry approaches for generating molecular diversity.

The triazole ring itself can be involved in further reactions, leading to the formation of fused heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netresearchgate.netnih.govthiadiazoles. ijsr.net The combination of the reactive aldehyde and the stable triazole core allows for sequential or one-pot reactions to build intricate molecular architectures.

Table 1: Examples of Heterocyclic Systems Derived from Triazole Aldehyde Intermediates

| Starting Material Class | Reagent(s) | Resulting Heterocycle | Reference(s) |

|---|---|---|---|

| 4-Amino-1,2,4-triazole-3-thiol | Aryl Aldehydes | Schiff Bases (Azomethines) | mdpi.comnih.gov |

| Schiff Base of Triazole | Anhydrides (e.g., maleic, succinic) | 1,3-Oxazepine derivatives | researchgate.net |

| Pyrazole Carbaldehydes | Semicarbazide, Alcohols | 3-Pyrazolyl-4H-1,2,4-triazole derivatives | mdpi.com |

Potential in Materials Science and Polymer Chemistry

The 1,2,4-triazole (B32235) moiety is known for its utility in materials science, primarily due to its high nitrogen content, thermal stability, and ability to coordinate with metal ions. chemimpex.com These properties make this compound a candidate for the development of new polymers and specialty materials.

The aldehyde group provides a convenient handle for polymerization reactions. For example, it can undergo condensation polymerization with difunctional compounds like diamines or diols to form polyimines or polyacetals, respectively. The incorporation of the triazole ring into the polymer backbone is expected to enhance the thermal stability and chemical resistance of the resulting material.

Moreover, the triazole ring can act as a ligand, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The specific ethyl and carbaldehyde substituents would influence the resulting framework's topology and properties, potentially leading to materials with tailored porosity, catalytic activity, or sensing capabilities. While research on the specific use of 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde in specialty polymers and coatings has been noted, the potential for this compound remains an active area of exploration. chemimpex.com

Exploration in Agrochemical and Industrial Sectors

The 1,2,4-triazole nucleus is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides, herbicides, and plant growth regulators. nih.govrjptonline.org Azole fungicides, for instance, are widely used for crop protection. rjptonline.org The presence of the 1,2,4-triazole ring in this compound suggests its potential as a precursor for new agrochemical agents.

The compound itself could be screened for biological activity, or more likely, it would serve as a key intermediate in the synthesis of more complex and potent agrochemicals. chemimpex.com The aldehyde group can be readily converted into various other functional groups or used to link the triazole moiety to other bioactive fragments, allowing for the systematic optimization of herbicidal or fungicidal properties. nih.gov The development of new pesticides is a crucial aspect of ensuring food security, and intermediates like this triazole carbaldehyde are valuable tools in this endeavor. nih.gov

In the industrial sector, its stability and reactivity make it a useful building block in the synthesis of dyes, corrosion inhibitors, and other specialty chemicals. The nitrogen atoms in the triazole ring can interact with metal surfaces, suggesting potential applications in corrosion inhibition.

Design and Synthesis of New Chemical Entities with Tailored Chemical Reactivity

The strategic placement of the aldehyde group on the 5-ethyl-1,2,4-triazole scaffold allows for the rational design and synthesis of new chemical entities with fine-tuned reactivity and properties. The aldehyde is a gateway to a vast array of chemical transformations, enabling chemists to modify the molecule in a controlled manner.

Key transformations of the aldehyde group include:

Oxidation: The carbaldehyde can be oxidized to the corresponding carboxylic acid (5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid). This introduces a new functional group that can be used for amide bond formation or further derivatization.

Reduction: Reduction of the aldehyde yields the primary alcohol (3-hydroxymethyl-5-ethyl-4H-1,2,4-triazole), providing a site for esterification or etherification.

Carbon-Carbon Bond Formation: The aldehyde can participate in classic C-C bond-forming reactions such as the Wittig, Grignard, or aldol (B89426) reactions. These reactions allow for the extension of the carbon skeleton and the introduction of complex substituents.

This synthetic versatility allows for the creation of a diverse library of compounds starting from a single, readily accessible intermediate. researchgate.net By carefully selecting the reaction pathways, researchers can design molecules with specific electronic, steric, and physicochemical properties tailored for applications in medicinal chemistry, materials science, or agrochemistry. nih.gov

Table 2: Potential Synthetic Transformations of the Aldehyde Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Reductive Amination | Amine, NaBH₃CN | Secondary/Tertiary Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Organomagnesium Halide | Secondary Alcohol |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic methodologies offers a powerful approach to accelerate the discovery and optimization of new molecules based on the this compound scaffold. Quantum chemical methods, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's structure, reactivity, and properties before a single experiment is conducted. canterbury.ac.uknih.gov

Computational studies can be employed to:

Predict Reaction Mechanisms: DFT calculations can elucidate the transition states and reaction pathways for the various transformations of the aldehyde group, helping to predict the most favorable reaction conditions. canterbury.ac.uknih.gov

Analyze Tautomeric Equilibria: The 4H-1,2,4-triazole ring can exist in different tautomeric forms. Computational models can predict the relative stability of these tautomers in the gas phase and in different solvents, which is crucial for understanding the compound's behavior. zsmu.edu.ua

Simulate Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the structural characterization of newly synthesized derivatives.

Guide Molecular Design: In silico docking studies can predict the binding affinity of derivatives for biological targets, such as enzymes or receptors. This allows for the rational design of new potential therapeutic or agrochemical agents, prioritizing the synthesis of the most promising candidates. nih.gov

By combining the predictive power of computational chemistry with the practical execution of organic synthesis, researchers can explore the chemical space around this compound more efficiently, leading to the faster development of novel compounds with desired functions.

Q & A

Q. What are the optimal synthetic routes for 5-Ethyl-4H-1,2,4-triazole-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or cyclization reactions. For example:

- Cyclocondensation : Reacting hydrazides with ethyl carbethoxyformimidate under reflux in ethanol, with pH controlled via glacial acetic acid (e.g., as described for analogous triazole carboxylates) .

- Cyclization : Using hydrazine derivatives and aldehydes under acidic/basic conditions, with temperature optimization (e.g., 70–90°C) to minimize side products .

Q. Key Factors :

- Temperature : Higher temperatures (>100°C) may degrade thermally sensitive intermediates.

- pH : Acidic conditions (e.g., acetic acid) favor cyclization but may require neutralization post-reaction.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Hydrazide + carbethoxyformimidate | 65–75 | ≥95 | |

| Cyclization | Hydrazine + aldehyde, acidic reflux | 50–60 | 85–90 |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak [M⁺] at m/z 153.1 (calculated for C₆H₉N₃O). Fragmentation patterns include loss of ethyl (–29 amu) or aldehyde (–28 amu) groups .

Validation : Cross-reference with elemental analysis (C, H, N) and X-ray crystallography for structural confirmation .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). SHELX programs (e.g., SHELXL) are standard for structure refinement .

- Challenges :

- Validation : Check R-factor convergence (<5%), residual electron density (<0.5 eÅ⁻³), and Hirshfeld surface analysis for packing interactions .

Example : A similar triazole derivative (CAS 1553868-62-4) was resolved with R₁ = 0.039 using SHELXL-2018, confirming planar triazole geometry .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

Methodological Answer:

- SAR Workflow :

- Derivatization : Synthesize analogs (e.g., replacing ethyl with cyclopropyl or methyl groups) .

- Bioassays : Test antimicrobial (MIC against E. coli, S. aureus) or anticancer (IC₅₀ in MCF-7 cells) activity .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity with target enzymes (e.g., CYP450) .

Q. Key Findings :

Q. Table 2: Bioactivity Comparison of Analogs

| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| Ethyl (target) | 12.5 | 25.3 |

| Cyclopropyl | 8.7 | 18.9 |

| Methyl | 32.0 | 48.5 |

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Standardized Protocols :

- Use CLSI guidelines for antimicrobial assays to ensure consistency in inoculum size and incubation .

- Normalize cytotoxicity data to cell line-specific controls (e.g., HEK-293 for non-cancerous baselines) .

- Data Reconciliation :

Case Study : Discrepancies in antifungal activity (MIC 10–50 µg/mL) were traced to variations in fungal strain susceptibility and solvent choice .

Methodological Optimization

Q. What strategies improve the compound’s stability during storage and handling?

Methodological Answer:

- Storage : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent aldehyde oxidation .

- Handling : Prepare fresh solutions in anhydrous DMSO; avoid prolonged exposure to light or humidity .

- Stability Assays : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) over 30 days .

Data : Analogous triazoles showed <5% degradation after 6 months when stored under recommended conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.